

# Defactinib avutometinib combination protocol recurrent LGSOC

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Defactinib

CAS No.: 1073154-85-4

Cat. No.: S001669

[Get Quote](#)

## Mechanism of Action and Signaling Pathway

The avutometinib and **defactinib** combination provides a dual-inhibition strategy targeting key survival and resistance pathways in LGSOC [1] [2].

- **Avutometinib** is a dual RAF/MEK clamp that inhibits MEK kinase activity and blocks RAF-mediated phosphorylation and reactivation of MEK, creating a more complete and durable blockade of the RAS/MAPK pathway than MEK-only inhibitors [1] [2].
- **Defactinib** is an oral, selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase-2 (Pyk2). FAK activation is a known resistance mechanism to MEK inhibition; **defactinib** blocks this adaptive resistance pathway, disrupting cancer cell survival and migration [2] [3].

The logical relationship of this dual-targeting mechanism is illustrated in the diagram below.



[Click to download full resolution via product page](#)

## Clinical Trial Data and Efficacy

Efficacy for the accelerated FDA approval was supported by the Phase 2 RAMP 201 trial (NCT04625270) in patients with recurrent LGSOC who had received a median of three prior lines of therapy [1] [4]. The trial demonstrated robust and durable responses, especially in the KRAS-mutant population.

**Table 1: Efficacy Outcomes from RAMP 201 Trial (Blinded Independent Review)** [1] [4] [3]

| Efficacy Measure                        | All Patients (n=109) | KRAS-Mutant (n=57) | KRAS Wild-Type (n=52) |
|-----------------------------------------|----------------------|--------------------|-----------------------|
| Confirmed Objective Response Rate (ORR) | 31%                  | 44%                | 17%                   |

| Efficacy Measure                           | All Patients (n=109)            | KRAS-Mutant (n=57)  | KRAS Wild-Type (n=52)           |
|--------------------------------------------|---------------------------------|---------------------|---------------------------------|
| Complete Response (CR)                     | Information Not Fully Specified | 3.5%                | Information Not Fully Specified |
| Median Duration of Response (DOR)          | 31.1 months                     | 31.1 months         | 9.2 months                      |
| Median Progression-Free Survival (PFS)     | 12.9 months                     | 22.0 months         | 12.8 months                     |
| Disease Control Rate (DCR $\geq$ 6 months) | 61%                             | 70%                 | 50%                             |
| Patients with Any Tumor Shrinkage          | 82%                             | Data Not Subdivided | Data Not Subdivided             |

**Table 2: Incidence of Common Adverse Reactions ( $\geq$ 25%) in the Safety Population [1] [4]**

| Adverse Reaction                           | All Grades Incidence (%) | Grade $\geq$ 3 Incidence (%) |
|--------------------------------------------|--------------------------|------------------------------|
| Increased creatine phosphokinase           | 60.0                     | 24.3                         |
| Nausea                                     | 67.0                     | 2.6                          |
| Fatigue                                    | Reported                 | Not Specified                |
| Increased aspartate aminotransferase (AST) | Reported                 | Not Specified                |
| Rash                                       | Reported                 | Not Specified                |
| Diarrhea                                   | 58.3                     | 7.8                          |
| Musculoskeletal pain                       | Reported                 | Not Specified                |
| Edema                                      | Reported                 | Not Specified                |
| Decreased hemoglobin                       | Reported                 | Not Specified                |

| Adverse Reaction                         | All Grades Incidence (%) | Grade $\geq 3$ Incidence (%) |
|------------------------------------------|--------------------------|------------------------------|
| Increased alanine aminotransferase (ALT) | Reported                 | Not Specified                |
| Vomiting                                 | Reported                 | Not Specified                |
| Increased blood bilirubin                | Reported                 | Not Specified                |

## Detailed Treatment Protocol

The following workflow outlines the complete treatment protocol, from patient selection to dose management.



[Click to download full resolution via product page](#)

## Recommended Dosage and Administration [1] [4]

- **Avutometinib:** 3.2 mg (four 0.8 mg capsules) taken orally twice weekly (e.g., on Days 1 and 4 of each week) for the first 3 weeks of a 4-week cycle.
- **Defactinib:** 200 mg (one tablet) taken orally twice daily for the first 3 weeks of the same 4-week cycle.
- Both medications should be taken with food and swallowed whole. Treatment continues until disease progression or unacceptable toxicity.

## Required Safety Monitoring and Management [1]

Routine monitoring is critical for patient safety. Key requirements include:

- **Ophthalmic Exams:** Comprehensive evaluation at baseline, prior to Cycle 2, every three cycles thereafter, and as clinically indicated for visual impairment and vitreoretinal disorders.
- **Laboratory Tests:**
  - **Liver Function Tests (AST/ALT):** Prior to each cycle, on Day 15 of the first 4 cycles, and as needed.
  - **Creatine Phosphokinase (CPK):** Prior to each cycle, on Day 15 of the first 4 cycles, and as needed to monitor for rhabdomyolysis.
- **Skin Monitoring:** For signs of photosensitivity and severe cutaneous adverse reactions (SCARs). Patients should use daily sunscreen (SPF  $\geq$ 30) and limit sun exposure.

Dose modifications (withholding, reduction, or permanent discontinuation) are required based on the severity and persistence of adverse reactions.

## Research Applications and Future Directions

The combination's approval under the **accelerated approval pathway** is contingent upon verification of clinical benefit in the confirmatory **Phase 3 RAMP 301 trial (NCT06072781)**, which is currently enrolling patients [1] [2]. This trial compares the combination against standard chemotherapy or hormonal therapy for recurrent LGSOC and includes patients regardless of KRAS mutation status [2].

The compelling efficacy in KRAS-mutant LGSOC provides a strong rationale for investigating this dual-inhibition strategy in other **RAS/MAPK pathway-driven cancers**.

***Need Custom Synthesis?***

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Press Release - Verastem, Inc. [[investor.verastem.com](http://investor.verastem.com)]

2. FDA to review application for new LGSOC treatment ... [lgsoc.org]
3. Avutometinib and Defactinib in Recurrent LGSOC: Results [oncoday.com]
4. FDA grants accelerated approval to the combination of ... [fda.gov]

To cite this document: Smolecule. [Defactinib avutometinib combination protocol recurrent LGSOC]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b001669#defactinib-avutometinib-combination-protocol-recurrent-lgsoc>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)